3-(3,5-Dimethoxyphenyl)oxolan-3-ol
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Overview
Description
3-(3,5-Dimethoxyphenyl)oxolan-3-ol is an organic compound characterized by the presence of a 3,5-dimethoxyphenyl group attached to an oxolan-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)oxolan-3-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with an appropriate oxirane derivative under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the ring-opening of the oxirane, followed by nucleophilic attack by the 3,5-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolan-3-ol moiety to a more saturated alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethoxyphenyl)oxolan-3-ol exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromatic ring and oxolan-3-ol moiety allow it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethoxyphenyl)propan-1-ol
- 3-(3,5-Dimethoxyphenyl)butan-2-ol
- 3-(3,5-Dimethoxyphenyl)pentan-3-ol
Uniqueness
3-(3,5-Dimethoxyphenyl)oxolan-3-ol is unique due to the presence of the oxolan-3-ol moiety, which imparts distinct chemical and physical properties compared to its analogs. This structural feature influences its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-5-9(6-11(7-10)15-2)12(13)3-4-16-8-12/h5-7,13H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCBXDAAMVQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCOC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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